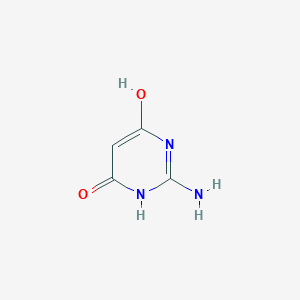

2-Amino-4,6-dihydroxypyrimidine

Description

Propriétés

IUPAC Name |

2-amino-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFJTVGCSJNQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-09-7, 4425-67-6 | |

| Record name | 2-Amino-6-hydroxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,6-dihydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dihydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-amino-6-hydroxy-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminopyrimidine-4,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4,6-dihydroxypyrimidine synthesis from guanidine and diethyl malonate

An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dihydroxypyrimidine from Guanidine (B92328) and Diethyl Malonate

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial intermediate in the production of various fine chemicals and pharmaceuticals. The primary focus is on the widely employed condensation reaction between a guanidine salt and diethyl malonate. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Reaction Overview and Mechanism

The synthesis is a base-catalyzed cyclocondensation reaction. In the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860), the active methylene (B1212753) group of diethyl malonate is deprotonated to form a nucleophilic enolate. Guanidine, a strong, neutral base, then acts as a dinucleophile. The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidine (B1678525) ring system.

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis.

The mechanism involves the formation of an enolate from diethyl malonate, which then attacks the carbon atom of guanidine. This is followed by an intramolecular cyclization and elimination of ethanol to form the pyrimidine ring.

Caption: Proposed reaction mechanism pathway.

Experimental Protocols

Multiple variations of the synthesis have been reported, primarily differing in the choice of guanidine salt and the base/solvent system. Below are detailed protocols derived from published literature.

Protocol A: Synthesis using Guanidine Hydrochloride and Sodium Ethoxide

This method is a common procedure for preparing 5-substituted 2-amino-4,6-dihydroxypyrimidines.[1]

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., argon), dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with intensive stirring. The reaction is exothermic and should be managed accordingly.

-

Reaction Initiation: After all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (0.22 mol) while stirring vigorously.

-

Addition of Malonate: Following the addition of guanidine hydrochloride, add the corresponding diethyl malonate derivative (0.2 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for the required duration (typically several hours, monitoring by TLC is recommended).

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Dissolve the resulting solid residue in a minimum amount of water.

-

Adjust the pH to approximately 6 using 10% hydrochloric acid (HCl), which will cause the product to precipitate.[2]

-

Filter the precipitate and wash sequentially with distilled water and ethanol.[2]

-

-

Drying: Dry the isolated white solid, for instance, in a blast oven at 60°C to a constant weight.[2]

Protocol B: Synthesis using Guanidine Nitrate (B79036) and Sodium Methoxide

This protocol is another effective method, often cited for achieving high yields.[2][3]

-

Initial Mixture: In a suitable reaction vessel (e.g., a four-necked flask), add guanidine nitrate (0.25 mol) and anhydrous ethanol (100 mL).[2]

-

Base Addition: While stirring, slowly add a 2.5 M solution of sodium methoxide in methanol (B129727) until the solid guanidine nitrate is completely dissolved. Allow the mixture to stir for an additional 30 minutes at 5°C.[2]

-

Malonate Addition: Slowly add diethyl malonate (0.26 mol) dropwise to the reaction mixture.[2]

-

Reflux: Raise the temperature to 65°C and maintain the reaction under reflux for 6 hours.[2]

-

Work-up:

-

After the reaction is complete, concentrate the mixture under reduced pressure to obtain a solid.[2]

-

Add water (e.g., 60 mL) to dissolve the solid.[2]

-

Adjust the pH of the solution to 6 with 10% dilute HCl, leading to the precipitation of the product.[2]

-

Isolate the solid by suction filtration, wash with water, and press dry.[2]

-

-

Drying: Dry the product in an oven at 60°C to a constant weight to yield a white solid.[2]

Quantitative Data Summary

The efficiency of the synthesis can vary based on the specific reagents and conditions used. The following table summarizes quantitative data from various reported procedures.

| Reference/Source | Guanidine Source | Base / Solvent System | Key Reaction Conditions | Reported Yield (%) | Purity (HPLC) |

| Patent CN102898382B[3] | Guanidine Nitrate | Sodium Methoxide / Methanol | Reflux at 68°C for 3.5h | 83% | Not Specified |

| Patent CN102898382B (Optimized)[3] | Guanidine Nitrate | Sodium Methoxide / Methanol | Reflux at 68°C | 96.3% | Not Specified |

| ChemicalBook[2] | Guanidine Nitrate | Sodium Methoxide / Ethanol | Reflux at 65°C for 6h | 96.1% | 99.7% |

| Patent CN108821935A[4] | Guanidine Nitrate | Sodium Ethoxide / Ethanol | Reflux at 105°C for 0.5h | 80.6% | Not Specified |

| Patent CN108821935A (Optimized)[4] | Guanidine Nitrate | Sodium Ethoxide / Ethanol | Reflux at 95°C for 0.5h | 81.6% | Not Specified |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, isolation, and purification of this compound.

Caption: Generalized experimental workflow diagram.

References

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dihydroxypyrimidine, also known as 2-aminopyrimidine-4,6-diol, is a heterocyclic organic compound belonging to the pyrimidine (B1678525) family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in the core structure of nucleobases (cytosine, thymine, and uracil) and a wide range of therapeutic agents.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, notably in the production of antimicrobial guanylsulfonamides.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological studies. This guide provides a detailed overview of its core properties, experimental protocols for their determination, and key structural considerations such as tautomerism.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | |

| Appearance | White solid powder | [3] |

| Melting Point | >300 °C (with decomposition) | [3] |

| Boiling Point | 235.85°C (rough estimate) | [4] |

| Solubility | Soluble in aqueous alkali | [2][3][5] |

| Predicted pKa | 7.45 ± 0.10 | [3][4] |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 56-09-7 | |

| InChI Key | AUFJTVGCSJNQIF-UHFFFAOYSA-N | |

| SMILES | Nc1nc(O)cc(O)n1 |

Tautomerism in this compound

A critical feature of hydroxypyrimidines is their existence in different tautomeric forms.[6][7][8] this compound can undergo keto-enol tautomerization, existing in equilibrium between the dihydroxy (lactim), keto-hydroxy (lactam-lactim), and diketo (dilactam) forms. The stability and predominance of these tautomers can be influenced by the solvent, pH, and solid-state packing. While the dihydroxy form is often depicted, studies on analogous compounds suggest that the keto forms are significantly populated, which has profound implications for hydrogen bonding and receptor interactions.[6][9]

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following sections describe standardized protocols for its synthesis and the determination of key physicochemical properties.

Synthesis Protocol

The most common synthesis of this compound involves the condensation of a malonic acid ester with guanidine (B92328) in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide.[10][11]

Caption: General workflow for the synthesis of the title compound.

Detailed Methodology:

-

Base Preparation: A solution of sodium methoxide is prepared by carefully adding metallic sodium to absolute methanol in a flask equipped with a reflux condenser.[10]

-

Reaction Setup: Guanidine hydrochloride is added to the sodium methoxide solution and stirred. Subsequently, dimethyl malonate (or diethyl malonate) is added dropwise to the mixture.[10][11]

-

Condensation: The reaction mixture is heated under reflux for approximately 2-3 hours to facilitate the condensation reaction.[10]

-

Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is dissolved in a minimal amount of hot water.[10]

-

Precipitation: The pH of the aqueous solution is carefully adjusted to 6 using 10% hydrochloric acid, causing the product to precipitate out of the solution.[10]

-

Purification: The precipitate is collected by filtration and washed sequentially with distilled water and ethanol to remove impurities, yielding the pure product.[10]

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for drug development. The gravimetric method is a standard technique for this determination.[12][13][14]

Caption: Workflow for thermodynamic solubility determination.

Detailed Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the desired solvent (e.g., buffer at a specific pH) in a sealed vial. This ensures that saturation is achieved.[12][13]

-

Equilibration: The vial is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]

-

Sampling: After equilibration, the suspension is allowed to stand, permitting the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe.[13]

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals.[13]

-

Quantification: A known volume of the clear filtrate is transferred to a pre-weighed vial. The solvent is then completely evaporated. The vial is weighed again, and the mass of the dissolved solid is determined. Solubility is then calculated based on the mass of the dissolved compound and the initial mass or volume of the solvent.[13]

pKa Determination

The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a molecule at a given pH. Computational methods combined with spectroscopic analysis are commonly used for pKa determination of pyrimidine derivatives.[15][16]

Methodology Overview:

-

Computational Modeling: Quantum mechanical calculations using Density Functional Theory (DFT) at levels such as B3LYP/6-31+G(d,p) can be employed.[15][17] A thermodynamic cycle is used to calculate the free energy of dissociation in the gas phase and the solvation free energies of the neutral, protonated, and deprotonated species.[16]

-

Spectroscopic Titration (UV-Vis): The UV absorption spectrum of the compound is recorded in a series of buffers with varying pH values. The changes in absorbance at specific wavelengths corresponding to the different ionization states are plotted against pH. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, often determined from the inflection point of the resulting sigmoidal curve.[8][18]

Spectral Data

Spectroscopic analysis is fundamental for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: IR spectra of pyrimidine derivatives are complex but provide key information. For this compound and its analogues, characteristic bands include N-H stretching from the amino group (around 3300-3400 cm⁻¹), C=O stretching from the keto tautomers (around 1700 cm⁻¹), and various ring stretching and bending vibrations.[19][20] The analysis is typically performed using the KBr pellet technique.[19][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure and studying tautomeric equilibria. In ¹H NMR spectra of 5-substituted 2-amino-4,6-dihydroxypyrimidines, broad signals for the OH and NH₂ protons are typically observed, along with signals for any substituents on the pyrimidine ring.[11] ¹³C NMR shows characteristic shifts for the C4/C6 carbons (around 164 ppm) and the C2 carbon (around 152 ppm).[11]

Biological Activity and Applications

While this compound itself was found to be devoid of nitric oxide-inhibitory activity, its chlorinated derivative, 2-amino-4,6-dichloropyrimidine, shows significant biological effects, including the inhibition of immune-activated nitric oxide production and antiviral properties.[11] This highlights the primary role of this compound as a versatile starting material and scaffold for the synthesis of more complex, biologically active molecules. Its key application remains as a chemical intermediate for pharmaceuticals and agrochemicals.[2][3]

References

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. This compound | 56-09-7 [chemicalbook.com]

- 4. This compound CAS#: 56-09-7 [chemicalbook.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepdyve.com [deepdyve.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bcc.bas.bg [bcc.bas.bg]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ijsred.com [ijsred.com]

- 20. ripublication.com [ripublication.com]

- 21. asianpubs.org [asianpubs.org]

Tautomeric Forms of 2-Amino-4,6-dihydroxypyrimidine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric landscape of 2-Amino-4,6-dihydroxypyrimidine in solution. Due to its multiple proton donor and acceptor sites, this molecule can exist in a dynamic equilibrium of several tautomeric forms. Understanding the predominant species in different solvent environments and pH conditions is critical for predicting its physicochemical properties, biological activity, and for rational drug design. This document outlines the principal tautomeric forms, summarizes the key experimental and computational methodologies used for their characterization, and presents a framework for the quantitative analysis of the tautomeric equilibrium.

Introduction to Tautomerism in this compound

This compound is a heterocyclic compound that can undergo several types of prototropic tautomerism, including keto-enol and amine-imine tautomerism. The relative stability of these tautomers is influenced by factors such as the polarity of the solvent, the pH of the solution, and temperature. In aqueous solutions, zwitterionic forms may also play a significant role in the equilibrium.[1] The principal tautomeric equilibria are depicted below.

Potential Tautomeric Forms

The primary tautomeric forms of this compound arise from the migration of protons between the exocyclic amino group and the ring nitrogen atoms, as well as the keto-enol tautomerism of the hydroxyl groups. The main potential tautomers are the amino-dihydroxy form, the amino-keto-enol forms, the amino-diketo form, and their corresponding imino tautomers.

Quantitative Analysis of Tautomeric Equilibria

A precise understanding of the tautomeric preferences of this compound requires quantitative data on the relative populations of each tautomer in solution. While specific experimental data for this molecule is not extensively available in the public domain, the following tables provide a template for how such data, once obtained, should be presented for clear comparison.

Table 1: Tautomer Distribution at Varying pH in Aqueous Solution

| Tautomeric Form | pH 2.0 | pH 7.4 | pH 10.0 |

| Amino-Dihydroxy | Data | Data | Data |

| Amino-Hydroxy-Keto | Data | Data | Data |

| Amino-Diketo | Data | Data | Data |

| Imino-Hydroxy-Keto | Data | Data | Data |

| Zwitterionic Species | Data | Data | Data |

Table 2: Solvent Effects on Tautomer Distribution

| Tautomeric Form | D₂O | DMSO-d₆ | CD₃OD | Chloroform-d |

| Amino-Dihydroxy | Data | Data | Data | Data |

| Amino-Hydroxy-Keto | Data | Data | Data | Data |

| Amino-Diketo | Data | Data | Data | Data |

| Imino-Hydroxy-Keto | Data | Data | Data | Data |

Experimental Protocols for Tautomer Analysis

The study of tautomerism in solution relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of tautomeric forms in solution.[2] By analyzing the chemical shifts, coupling constants, and signal intensities of ¹H, ¹³C, and ¹⁵N nuclei, the predominant tautomers can be identified and their relative populations quantified.

¹H NMR Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the deuterated solvent of choice (e.g., D₂O, DMSO-d₆) to a final concentration of 5-10 mg/mL. For pH-dependent studies, prepare a series of buffered D₂O solutions.

-

Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer at a constant temperature (e.g., 298 K).

-

Data Analysis: Integrate the signals corresponding to specific protons of each tautomer. The relative population of each tautomer is proportional to the integral of its characteristic signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the tautomeric equilibrium as a function of solvent or pH.[1][3] Different tautomers will exhibit distinct absorption maxima due to differences in their conjugated π-electron systems.

UV-Vis Spectroscopy Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol). Prepare a series of dilutions in the desired solvents or buffer solutions to a final concentration in the range of 10-50 µM.

-

Data Acquisition: Record the UV-Vis absorption spectra over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.

-

Data Analysis: Deconvolute the overlapping absorption bands to identify the contributions of individual tautomers. Changes in the position and intensity of the absorption maxima with varying solvent or pH indicate shifts in the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations are instrumental in predicting the relative stabilities of different tautomers and in aiding the interpretation of experimental spectroscopic data.

Computational Protocol:

-

Structure Optimization: Perform geometry optimizations for all possible tautomers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.

-

Solvation Effects: Incorporate the effects of solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to predict the tautomeric equilibrium in solution.

Visualization of Tautomeric Equilibria

The following diagrams illustrate the key tautomeric relationships of this compound.

References

2-Amino-4,6-dihydroxypyrimidine: A Versatile Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dihydroxypyrimidine is a key heterocyclic building block in the field of medicinal chemistry. Its rigid scaffold, multiple points for functionalization, and ability to engage in various biological interactions have made it a valuable precursor for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and other bioactive molecules.

Synthesis of this compound and Its Derivatives

The primary synthetic route to this compound involves the condensation of a guanidine (B92328) salt with a malonic acid diester in the presence of a base.[1] Variations in the malonic ester and subsequent modifications of the pyrimidine (B1678525) ring allow for the generation of a wide range of derivatives.

General Synthetic Workflow

The following diagram illustrates the general synthetic workflow from this compound to various classes of medicinally important compounds.

Data Presentation

Synthesis of this compound and its Derivatives

| Compound | Starting Materials | Reagents | Yield (%) | Melting Point (°C) | Reference |

| This compound | Guanidine hydrochloride, Dimethyl malonate | Sodium methoxide (B1231860) in methanol (B129727) | 85 | 195-197 | [2] |

| This compound | Guanidine nitrate, Diethyl malonate | Sodium methoxide in ethanol (B145695) | 96.1 | >300 | [2] |

| 2-Amino-5-methylpyrimidine-4,6-diol | Guanidine hydrochloride, Methylmalonic acid diethyl ester | Sodium ethoxide in ethanol | 91 | >250 | [3] |

| 2-Amino-5-ethylpyrimidine-4,6-diol | Guanidine hydrochloride, Ethylmalonic acid diethyl ester | Sodium ethoxide in ethanol | 88 | >250 | [3] |

| 2-Amino-5-isopropylpyrimidine-4,6-diol | Guanidine hydrochloride, Isopropylmalonic acid diethyl ester | Sodium ethoxide in ethanol | 93 | >250 | [3] |

| 2-Amino-5-(sec-butyl)pyrimidine-4,6-diol | Guanidine hydrochloride, sec-Butylmalonic acid diethyl ester | Sodium ethoxide in ethanol | 93 | >250 | [3] |

Biological Activity of this compound Derivatives

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | Mouse Peritoneal Cells | 2 | [3] |

| 2-Amino-4,6-dichloropyrimidine | Nitric Oxide Production | Mouse Peritoneal Cells | 23 | [3] |

| 4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine | Nitric Oxide Production | Mouse Peritoneal Cells | 9 | [3] |

| Compound 7b (Ursolic acid derivative) | Anticancer | MCF-7 | 0.48 ± 0.11 | |

| Compound 7b (Ursolic acid derivative) | Anticancer | HeLa | 0.74 ± 0.13 | |

| Compound 14l | JAK2 Kinase | - | 0.0018 | [4] |

| Compound 14l | FLT3 Kinase | - | 0.00068 | [4] |

| Compound 14l | Antiproliferative | HEL | 0.84 | [4] |

| Compound 14l | Antiproliferative | Molm-13 | 0.019 | [4] |

| Compound 11r | JAK2 Kinase | - | 0.00201 | [4] |

| Compound 11r | FLT3 Kinase | - | 0.00051 | [4] |

| Compound 11r | JAK3 Kinase | - | 0.1044 | [4] |

| Compound 11r | Antiproliferative | HEL | 1.10 | [4] |

| Compound 11r | Antiproliferative | MV4-11 | 0.00943 | [4] |

| 2-Amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | T. gondii DHFR | - | 6.0 | [5] |

| 2-Amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | T. gondii DHFR | - | 2.8 | [5] |

| 2-Amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | T. gondii DHFR | - | 2.3 | [5] |

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to inhibit key signaling pathways implicated in cancer, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, leading to changes in gene expression and cellular responses.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers.

Experimental Protocols

Synthesis of this compound[2]

Materials:

-

Guanidine hydrochloride (15 mmol)

-

Dimethyl malonate (15 mmol)

-

Sodium methoxide solution in methanol (25 ml)

-

10% Hydrochloric acid

-

Distilled water

-

Ethanol

Procedure:

-

To a round-bottomed flask containing guanidine hydrochloride, add a freshly prepared solution of sodium methoxide in methanol.

-

Stir the mixture for a few minutes.

-

Slowly add dimethyl malonate to the reaction mixture.

-

Heat the mixture under reflux for 2-3 hours.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the resulting white solid in a minimum amount of water.

-

Adjust the pH to 6 with 10% HCl to precipitate the product.

-

Filter the precipitate and wash with distilled water and ethanol.

-

Dry the solid to obtain pure this compound.

General Procedure for the Preparation of 5-substituted 2-amino-4,6-dihydroxypyrimidines[1]

Materials:

-

Metallic sodium (0.56 mol)

-

Absolute ethanol (300 mL)

-

Guanidine hydrochloride (0.22 mol)

-

Monosubstituted malonic acid diester (0.2 mol)

-

Argon atmosphere

Procedure:

-

Dissolve metallic sodium in absolute ethanol under an argon atmosphere with intensive stirring.

-

Cool the reaction mixture to room temperature after all the sodium has dissolved.

-

Add guanidine hydrochloride under intensive stirring.

-

Add the corresponding monosubstituted malonic acid diester.

-

The subsequent workup will yield the 5-substituted this compound.

In Vitro Nitric Oxide (NO) Assay[1]

Cell Culture:

-

Mouse peritoneal cells are harvested and cultured in appropriate media.

Assay Procedure:

-

Seed the cells in 96-well plates.

-

Treat the cells with various concentrations of the test compounds.

-

Stimulate the cells to produce NO (e.g., with lipopolysaccharide).

-

After an incubation period, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay[6][7]

Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Test compounds

-

Assay buffer (e.g., Tris buffer, pH 7.5)

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or vehicle control.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding DHF and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition and calculate the IC50 value.

Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compounds

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the kinase and the test compound or vehicle control.

-

Incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate at the optimal temperature for the kinase.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound stands as a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of a wide range of therapeutic agents. Its straightforward synthesis and the ability to be readily derivatized have led to the discovery of potent inhibitors of various biological targets, including kinases and DHFR. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and synthesis of novel drug candidates based on this remarkable heterocyclic core. The continued exploration of the chemical space around this compound holds significant promise for the future of medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 56-09-7 properties and structure

An In-depth Technical Guide to the Properties, Structure, and Mechanism of 5-Azacytidine (B1684299)

Disclaimer: The CAS number provided in the topic (56-09-7) corresponds to 2-Amino-4,6-dihydroxypyrimidine. However, the detailed requirements of the prompt, including the request for information on signaling pathways and experimental protocols for an audience of researchers and drug development professionals, strongly indicate that the intended subject is the well-known epigenetic modifier, 5-Azacytidine (CAS number 320-67-2). This guide will focus on 5-Azacytidine.

Introduction

5-Azacytidine (also known as Azacitidine) is a chemical analog of the nucleoside cytidine (B196190) and a potent inhibitor of DNA methylation.[1] It is a cornerstone of epigenetic therapy and is primarily used in the treatment of myelodysplastic syndromes (MDS).[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and relevant experimental protocols for 5-Azacytidine, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

5-Azacytidine is a white crystalline powder.[4] Its stability is a critical consideration in experimental design, as it is unstable in aqueous solutions and should be freshly prepared for use.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₄O₅ | [4][5] |

| Molecular Weight | 244.20 g/mol | [4][5] |

| CAS Number | 320-67-2 | [4] |

| Melting Point | 226-232 °C (decomposes) | [2][5] |

| Solubility | Soluble in DMSO (up to 25 mg/ml) and Water (up to 12 mg/ml). Insoluble in Ethanol. | [1][2] |

| Storage Temperature | -20°C | |

| Appearance | White crystalline powder | [4] |

Chemical Structure

5-Azacytidine is a nucleoside analog where the carbon atom at the 5-position of the pyrimidine (B1678525) ring of cytidine is replaced by a nitrogen atom.[4] This structural change is key to its mechanism of action.

Caption: Chemical structure of 5-Azacytidine.

Mechanism of Action and Signaling Pathways

5-Azacytidine exerts its primary therapeutic effect through the inhibition of DNA methyltransferases (DNMTs).[6] Its mechanism involves several key steps:

-

Cellular Uptake and Activation: 5-Azacytidine is transported into the cell and is phosphorylated to 5-azacytidine triphosphate.

-

Incorporation into DNA and RNA: As a cytidine analog, 5-azacytidine triphosphate is incorporated into both newly synthesized DNA and RNA.[2]

-

DNMT Trapping: When DNMTs attempt to methylate the 5-azacytosine (B16484) incorporated into DNA, a covalent bond is formed between the enzyme and the altered base. This "traps" the DNMT, leading to its degradation.[3]

-

DNA Hypomethylation: The depletion of active DNMTs results in a passive, replication-dependent loss of methylation patterns in the genome.[3]

-

Gene Reactivation: Hypomethylation of CpG islands in the promoter regions of tumor suppressor genes can lead to their re-expression.[6] This can, in turn, induce cell cycle arrest, apoptosis, and cellular differentiation.

Caption: Mechanism of action of 5-Azacytidine.

Recent research has also elucidated the involvement of 5-Azacytidine in various signaling pathways. For instance, it has been shown to engage an IRE1α-EGFR-ERK1/2 signaling pathway, which stabilizes the LDL receptor mRNA.[7] Furthermore, in the context of resistance, deregulation of pathways such as the PI3K/AKT signaling pathway has been observed.[8] In immunotherapy research, 5-Azacytidine has been shown to enhance the transcription of cytokines and cytolytic molecules in T-cells.[9]

Experimental Protocols

The following are generalized protocols for common in vitro experiments involving 5-Azacytidine. Specific cell types and experimental conditions may require optimization.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of 5-Azacytidine that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

5-Azacytidine (freshly prepared stock solution in DMSO or appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Prepare serial dilutions of 5-Azacytidine in complete medium. Replace the existing medium with the 5-Azacytidine-containing medium. Include a vehicle control (medium with solvent only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[10]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add solubilization solution to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 5-Azacytidine | 320-67-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 320-67-2 CAS MSDS (5-Azacytidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways [mdpi.com]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Tautomeric Analysis of 2-Amino-4,6-dihydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tautomerism of 2-Amino-4,6-dihydroxypyrimidine

This compound can exist in several tautomeric forms due to the mobility of protons between the exocyclic amino and hydroxyl groups and the ring nitrogen atoms. The equilibrium between these tautomers can be influenced by the physical state (solid or solution), solvent polarity, pH, and temperature. The primary tautomeric forms include the dihydroxy, keto-enol, and diketo forms, as well as amino-imino tautomerism. Understanding this tautomeric landscape is crucial for the correct interpretation of spectroscopic data.[1][2]

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental ¹H and ¹³C NMR data for the unsubstituted this compound are not extensively reported. However, data from 5-substituted derivatives provide a strong basis for estimating the chemical shifts in a common NMR solvent like DMSO-d₆.[3]

Table 1: Estimated ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~5.0 | Singlet |

| -NH₂ | 6.3 - 6.9 | Broad Singlet |

| -OH | 10.2 - 10.7 | Broad Singlet |

Note: The chemical shifts of the -NH₂ and -OH protons are highly dependent on concentration and temperature.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Carbon Atom | Estimated Chemical Shift (δ, ppm) |

| C-2 | ~152.5 |

| C-4, C-6 | ~164.5 |

| C-5 | 80 - 85 |

Reference data for these estimations are derived from 5-substituted this compound derivatives.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its amino, hydroxyl, and pyrimidine (B1678525) ring functional groups. The exact peak positions can vary depending on the tautomeric form present and intermolecular hydrogen bonding in the solid state. The following table provides probable assignments based on the analysis of the isomeric 4-amino-2,6-dihydroxy pyrimidine.[4]

Table 3: Probable FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong | N-H asymmetric and symmetric stretching |

| 3200 - 2500 | Broad | O-H stretching (hydrogen-bonded) |

| ~1650 | Strong | C=O stretching (from keto tautomers) |

| 1620 - 1580 | Medium-Strong | N-H bending and C=N/C=C ring stretching |

| 1480 - 1400 | Medium | Ring stretching |

| 1295 - 1250 | Medium | C-O stretching |

| Below 1000 | Various | Ring breathing and out-of-plane bending modes |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation of guanidine (B92328) with a malonic ester.[5][6]

References

- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ripublication.com [ripublication.com]

- 5. This compound | 56-09-7 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Keto-Enol Tautomerism in 4-Hydroxypyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of keto-enol tautomerism in 4-hydroxypyrimidine (B43898) derivatives is a critical consideration in the fields of medicinal chemistry and drug development. The position of the tautomeric equilibrium, which dictates the predominant molecular form—either the keto (pyrimidinone) or the enol (hydroxypyrimidine) isomer—can significantly influence the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core principles governing this tautomerism, including the structural and environmental factors that modulate the equilibrium. It presents a compilation of quantitative data from spectroscopic and computational studies, detailed experimental protocols for the analysis of these tautomers, and visualizations of the tautomeric relationship and analytical workflows.

Introduction to Keto-Enol Tautomerism in 4-Hydroxypyrimidine Systems

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. In the case of 4-hydroxypyrimidine and its derivatives, the equilibrium exists between the aromatic enol form (4-hydroxypyrimidine) and the non-aromatic keto form (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one). The interconversion involves the migration of a proton and the concomitant shift of a double bond.

The relative stability of these tautomers is a subject of considerable interest, as the predominant form under physiological conditions will determine the molecule's interactions with biological targets.[1][2] Generally, in the solid state and in polar solvents, the keto form is favored due to its ability to form intermolecular hydrogen bonds.[1][2] Conversely, in the gas phase or in non-polar solvents, the enol form can be more stable.[3] The introduction of a nitrogen atom in the pyrimidine (B1678525) ring, as compared to pyridine (B92270) systems, tends to shift the equilibrium towards the keto form.[4]

The significance of this tautomeric equilibrium in drug design is profound. Different tautomers can exhibit distinct biological activities and metabolic fates. Therefore, a thorough understanding and ability to predict or control the tautomeric preference are essential for the rational design of novel therapeutics.[5]

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium in 4-hydroxypyrimidine derivatives is influenced by a variety of factors, including:

-

Substituents: The electronic nature and position of substituents on the pyrimidine ring can significantly impact the relative stability of the tautomers. Electron-withdrawing or electron-donating groups can alter the acidity of the migrating proton and the electron density of the ring, thereby shifting the equilibrium.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.[6] In contrast, non-polar solvents may favor the less polar enol form.

-

Temperature: Temperature can affect the equilibrium constant of the tautomerization process.

-

pH: The pH of the solution can influence the protonation state of the molecule, which in turn can affect the tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the ratio of keto and enol tautomers is crucial for understanding the behavior of 4-hydroxypyrimidine derivatives. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the primary tools for this analysis.

Tautomeric Ratios of 4-Hydroxypyrimidine Derivatives

The following table summarizes the tautomeric composition of selected 4-hydroxypyrimidine derivatives in different solvents, as determined by spectroscopic methods.

| Compound | Solvent | Tautomeric Form(s) Present | Keto:Enol Ratio | Reference(s) |

| 4-Hydroxypyrimidine | Solution | Keto and Enol | Keto form predominates | [1][7] |

| 2-Amino-5,6-dimethyl-4-hydroxypyrimidine | Aqueous Solution | 1H-keto and 3H-keto | 1:1 ratio of 1H-keto and 3H-keto in some crystalline forms | [1][2] |

| 4-Hydroxypyrimidine | Gas Phase | Enol and Keto | Enol form is significant | [3] |

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Objective: To quantify the ratio of keto and enol tautomers of a 4-hydroxypyrimidine derivative in solution.

Materials:

-

4-Hydroxypyrimidine derivative of interest

-

Deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 4-hydroxypyrimidine derivative.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

Ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 298 K).

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The spectral width should be set to include all relevant signals, typically from 0 to 15 ppm.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the keto and enol tautomers. Key signals to monitor include the N-H proton of the keto form (often a broad singlet) and the C-H protons of the pyrimidine ring, which will have different chemical shifts for each tautomer.

-

Carefully integrate the signals corresponding to a specific, well-resolved proton in each tautomer.

-

Calculate the molar ratio of the tautomers by dividing the integral value of each signal by the number of protons it represents. The tautomeric ratio (Keto:Enol) is the ratio of these normalized integrals.[5]

-

Analysis of Tautomerism by UV-Vis Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the influence of solvent polarity on the tautomeric equilibrium.

Materials:

-

4-Hydroxypyrimidine derivative

-

A series of solvents with varying polarities (e.g., hexane, dioxane, ethanol, water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the 4-hydroxypyrimidine derivative in a suitable solvent.

-

Prepare a series of dilute solutions of the compound in different solvents, ensuring the concentration is within the linear range of the spectrophotometer.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use the respective pure solvent as a blank.

-

-

Data Analysis:

-

Analyze the absorption spectra for each solvent. The keto and enol forms will have different chromophoric systems and thus different absorption maxima (λmax).

-

Shifts in the λmax or the appearance of new absorption bands with changes in solvent polarity indicate a shift in the tautomeric equilibrium.

-

By comparing the absorbance at the λmax characteristic of each tautomer, a semi-quantitative estimation of the tautomeric ratio can be made.[7][8]

-

Visualizations

Tautomeric Equilibrium of 4-Hydroxypyrimidine

Caption: Keto-enol tautomerism of 4-hydroxypyrimidine.

Experimental Workflow for Tautomer Analysis

Caption: Workflow for the analysis of tautomerism.

Conclusion

The keto-enol tautomerism of 4-hydroxypyrimidine derivatives is a multifaceted phenomenon with significant implications for drug discovery and development. The predominance of either the keto or enol tautomer is dictated by a delicate balance of structural and environmental factors. A thorough characterization of this equilibrium, using a combination of spectroscopic techniques and computational methods, is essential for understanding the structure-activity relationships of these important heterocyclic compounds. The experimental protocols and data presented in this guide provide a framework for researchers to systematically investigate and leverage the tautomeric behavior of 4-hydroxypyrimidine derivatives in the design of new and effective therapeutic agents.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

A Technical Guide to the Historical Synthesis of 2-Amino-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical and established methods for the synthesis of 2-Amino-4,6-dihydroxypyrimidine, a crucial intermediate in the production of various pharmaceuticals and agrochemicals. This document provides a detailed overview of the primary synthetic route, quantitative data from various preparations, comprehensive experimental protocols, and visualizations of the reaction pathway and experimental workflow.

Core Synthesis Method: Condensation of Guanidine (B92328) and Malonic Esters

The most prevalent and historically significant method for the synthesis of this compound is the base-catalyzed condensation reaction between guanidine (or its salts) and a malonic acid diester, such as diethyl malonate or dimethyl malonate. This reaction, a variation of the classical pyrimidine (B1678525) synthesis, proceeds via a cyclocondensation mechanism to form the pyrimidine ring.

The general reaction involves the treatment of the malonic ester and guanidine with a strong base, typically sodium ethoxide or sodium methoxide (B1231860), in an alcoholic solvent. The base serves to deprotonate the guanidine and the α-carbon of the malonate, facilitating the nucleophilic attack and subsequent cyclization.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound and its derivatives, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of this compound

| Guanidine Salt | Malonate Ester | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Guanidine Hydrochloride | Dimethyl Malonate | Sodium Methoxide | Methanol (B129727) | 2-3 hours | Reflux | 85 |[1] | | Guanidine Nitrate (B79036) | Diethyl Malonate | Sodium Methoxide | Ethanol (B145695) | 6.5 hours | 65 °C | 96.1 |[2] | | Guanidine Nitrate | Diethyl Malonate | Sodium Ethoxide | Ethanol | 0.5-1.5 hours | Reflux | 80.6 - 81.6 | | | Guanidine Hydrochloride | Diethyl Malonate | Sodium Ethoxide | Ethanol | Not Specified | Reflux | Not Specified | |

Table 2: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

| Substituent (R) | Malonic Acid Diester | Base | Solvent | Yield (%) | Reference |

| Methyl | Diethyl 2-methylmalonate | Sodium Ethoxide | Ethanol | 91 | [3] |

| Ethyl | Diethyl 2-ethylmalonate | Sodium Ethoxide | Ethanol | 88 | [3] |

| Isopropyl | Diethyl 2-isopropylmalonate | Sodium Ethoxide | Ethanol | 93 | [3] |

| Allyl | Diethyl 2-allylmalonate | Sodium Ethoxide | Ethanol | 95 | [3] |

| Prop-2-yn-1-yl | Diethyl 2-(prop-2-yn-1-yl)malonate | Sodium Ethoxide | Ethanol | 96 | [3] |

| sec-Butyl | Diethyl 2-(sec-butyl)malonate | Sodium Ethoxide | Ethanol | 93 | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis of this compound.

Protocol 1: Synthesis from Guanidine Hydrochloride and Dimethyl Malonate

Materials:

-

Guanidine hydrochloride

-

Dimethyl malonate

-

Sodium methoxide solution in methanol

-

10% Hydrochloric acid

-

Distilled water

-

Ethanol

Procedure:

-

To a round-bottomed flask containing guanidine hydrochloride (15 mmol), a freshly prepared solution of sodium methoxide in methanol (25 ml) is added. The mixture is stirred for a few minutes.

-

Dimethyl malonate (15 mmol) is then slowly added to the reaction mixture.

-

The mixture is heated under reflux for approximately 2-3 hours.

-

After the reaction is complete, the solvent is evaporated under reduced pressure.

-

The resulting white solid is dissolved in a minimum amount of water.

-

The pH of the solution is adjusted to 6 with 10% hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is filtered and washed with distilled water and ethanol to yield pure this compound.[1]

Protocol 2: Synthesis from Guanidine Nitrate and Diethyl Malonate

Materials:

-

Guanidine nitrate

-

Diethyl malonate

-

Sodium methoxide

-

Anhydrous ethanol

-

10% Hydrochloric acid

-

Distilled water

Procedure:

-

In a 500 ml four-necked flask, 30.52 g (0.25 mol) of guanidine nitrate and 100 ml of anhydrous ethanol are combined and stirred.

-

A 2.5 M solution of sodium methoxide in ethanol (250 ml) is slowly added dropwise. After the solid completely dissolves, the mixture is stirred for an additional 30 minutes.

-

41.64 g (0.26 mol) of diethyl malonate is then slowly added dropwise, and the reaction temperature is raised to 65 °C for 6 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure to yield an off-white solid.

-

60 ml of water is added to dissolve the solid, and the pH is adjusted to 6 with a 10% dilute hydrochloric acid solution to precipitate the product.

-

The solid is collected by suction filtration, rinsed with water, and dried at 60 °C to a constant weight, yielding the final product.[2]

Protocol 3: General Procedure for 5-Substituted Derivatives

Materials:

-

Metallic sodium

-

Absolute ethanol

-

Guanidine hydrochloride

-

Corresponding monosubstituted malonic acid diester

Procedure:

-

Metallic sodium (12.9 g, 0.56 mol) is dissolved in absolute ethanol (300 mL) under an argon atmosphere with intensive mechanical stirring.

-

After all the sodium has dissolved and the solution has cooled to room temperature, guanidine hydrochloride (21.02 g, 0.22 mol) is added under vigorous stirring.

-

The corresponding monosubstituted malonic acid diester (0.2 mol) is then added to the reaction mixture.

-

The work-up and purification steps are performed according to standard procedures to isolate the 5-substituted this compound.[3]

Visualizations

The following diagrams illustrate the signaling pathway of the synthesis and a general experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound.

References

- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry, particularly as anti-inflammatory agents. The protocols detailed below are based on established and optimized methodologies, offering high yields and purity.

Introduction

5-Substituted 2-amino-4,6-dihydroxypyrimidines are heterocyclic compounds that serve as important scaffolds in drug discovery. Their derivatives have shown a range of biological activities, including the inhibition of immune-activated nitric oxide (NO) production, suggesting their potential as anti-inflammatory agents.[1][2] The synthetic route primarily involves the condensation of a substituted malonic acid diester with guanidine (B92328) in the presence of a strong base. This document outlines the general synthetic procedure and provides specific examples for the preparation of various 5-alkyl substituted derivatives.

General Synthetic Pathway

The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines is typically achieved through a cyclocondensation reaction between a monosubstituted malonic acid diester and guanidine hydrochloride, facilitated by a strong base like sodium ethoxide in ethanol.

References

Application Notes and Protocols for the Chlorination of 2-Amino-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorination of 2-amino-4,6-dihydroxypyrimidine to produce 2-amino-4,6-dichloropyrimidine (B145751) is a crucial transformation in synthetic organic chemistry. The resulting product is a versatile intermediate in the synthesis of a wide array of biologically active molecules, including antiviral agents, anti-cancer drugs, and herbicides.[1][2][3] This document provides detailed application notes and experimental protocols for this reaction, utilizing phosphorus oxychloride (POCl₃) as the chlorinating agent. The information is compiled to assist researchers in academia and industry in the efficient and safe synthesis of this important building block.

The pyrimidine (B1678525) core is a fundamental scaffold in many pharmaceutically active compounds.[4] The presence of halogen and amino groups on the pyrimidine ring in 2-amino-4,6-dichloropyrimidine allows for further functionalization, making it a valuable precursor for creating diverse molecular libraries for drug discovery.[4][5]

Reaction and Mechanism

The conversion of this compound to 2-amino-4,6-dichloropyrimidine involves the replacement of the hydroxyl groups with chlorine atoms. This is typically achieved by heating the substrate in the presence of phosphorus oxychloride.[6] The reaction often requires an acid-trapping agent, such as an amine base (e.g., triethylamine (B128534) or N,N-dimethylaniline), to neutralize the hydrochloric acid generated during the reaction.[7][8] The general reaction is as follows:

The reaction proceeds through the formation of a Vilsmeier-Haack like reagent, which facilitates the nucleophilic substitution of the hydroxyl groups.[9]

Quantitative Data Summary

The yield of 2-amino-4,6-dichloropyrimidine is highly dependent on the reaction conditions. Below is a summary of results from various reported protocols.

| Protocol Reference | Reactant Ratios (Substrate:POCl₃:Amine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| U.S. Patent 5,563,270[7] | 1 : excess : 2-3 (Triethylamine) | None | 20-80 | 1.5-2.5 | Not specified |

| U.S. Patent 5,698,695[8] | 1 : 2.8-5 : 1.7-2.5 (N,N-dimethylaniline) | None | 40-90 | Not specified | 86 |

| J. Am. Chem. Soc., 73, 3011 (1951)[8][10] | 1 : 9 : 3 (N,N-dimethylaniline) | None (excess POCl₃) | ~107 (reflux) | 8 | Poor to 55 |

| EP 0329170 A2[11] | Not specified | Ethylene (B1197577) dichloride | 82-84 (reflux) | 2 | 73.4 (in situ) |

Experimental Protocols

Below are detailed methodologies for the chlorination of this compound.

Protocol 1: Solvent-Free Chlorination with N,N-Dimethylaniline

This protocol is adapted from U.S. Patent 5,698,695 and offers a high-yield, solvent-free approach.[8][10]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice water

-

Sodium hydroxide (B78521) (NaOH) solution (10 N)

-

Reaction vessel with a stirrer, heating mantle, condenser, and addition funnel

Procedure:

-

In a well-ventilated fume hood, charge the reaction vessel with phosphorus oxychloride (3.52 molar equivalents) and this compound (1.03 moles).[10]

-

Heat the mixture to 55-60°C with stirring.[10]

-

Slowly add N,N-dimethylaniline (2.02 molar equivalents) to the mixture over 3 hours, maintaining the reaction temperature between 60-70°C.[10]

-

After the addition is complete, continue stirring the reaction mixture for an additional hour.[10]

-

In a separate vessel, prepare a sufficient quantity of ice and water.

-

Carefully and slowly pour the warm reaction mixture into the ice-water with vigorous stirring to decompose the excess phosphorus oxychloride. The temperature should be controlled to prevent excessive fuming.

-

Neutralize the resulting solution with a 10 N sodium hydroxide solution while cooling the mixture externally.[10]

-

The product will precipitate out of the solution. Filter the precipitate and wash it thoroughly with water.

-

Dry the collected solid in a vacuum oven at 50°C to obtain 2-amino-4,6-dichloropyrimidine.[10]

Protocol 2: Chlorination in an Inert Solvent with Triethylamine

This protocol is based on the procedure described in EP 0329170 A2, which utilizes an inert solvent.[11]

Materials:

-

This compound sodium salt

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Ethylene dichloride

-

Ice water

-

Reaction vessel with a stirrer, thermometer, condenser, and dropping funnel

Procedure:

-

In a fume hood, add ethylene dichloride (100 ml) and phosphorus oxychloride (95.9 g) to a 500 ml four-necked flask.[11]

-

Add this compound sodium salt (48.7 g) to the mixture at room temperature.[11]

-

Heat the mixture to 82°C.[11]

-

Over a period of 60 minutes, add a solution of triethylamine (25.3 g) in ethylene dichloride (24 ml) dropwise.[11]

-

After the addition, reflux the mixture at 82-84°C for 2 hours.[11]

-

Cool the reaction mixture. The excess phosphorus oxychloride can be removed under reduced pressure.

-

Carefully add ice water to the residue to hydrolyze any remaining reactive species.[11]

-

Stir the resulting slurry at 50°C for 3 hours.[11]

-

Filter the solid product, wash with water, and dry to yield 2-amino-4,6-dichloropyrimidine.[11]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chlorination of this compound.

Caption: General workflow for the synthesis of 2-amino-4,6-dichloropyrimidine.

Applications in Drug Development and Agrochemicals

2-Amino-4,6-dichloropyrimidine is a key starting material for a variety of important commercial products.

-

Antiviral Agents: This compound is a precursor for the synthesis of pyrimidine nucleoside and non-nucleoside analogues that have shown activity against a broad range of viruses, including Herpes simplex virus.[12][13]

-

Anti-Cancer Therapeutics: The pyrimidine scaffold is present in numerous anti-cancer drugs. The reactivity of the chloro-substituents allows for the introduction of various functional groups to explore structure-activity relationships in the development of new oncology treatments.[1]

-

Herbicides: 2-Amino-4,6-dichloropyrimidine is a crucial intermediate in the production of sulfonylurea herbicides. It is typically converted to 2-amino-4,6-dimethoxypyrimidine, which is then used to synthesize highly potent and selective herbicides.[3]

Safety Considerations

-

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with efficient cooling.

-

The amine bases used as acid scavengers can be toxic and should be handled with care.

By following the detailed protocols and safety precautions outlined in these application notes, researchers can successfully synthesize 2-amino-4,6-dichloropyrimidine for their research and development needs.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 8. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]

- 13. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Amino-4,6-dichloropyrimidine: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of 2-amino-4,6-dichloropyrimidine (B145751), a key intermediate in the development of pharmaceuticals and agricultural chemicals. The described methodology is based on established literature, focusing on the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride.

Introduction

2-Amino-4,6-dichloropyrimidine serves as a crucial building block in organic synthesis, particularly for the introduction of a substituted pyrimidine (B1678525) scaffold into target molecules. Its preparation is a fundamental step in the synthesis of a variety of biologically active compounds. The protocol outlined below describes a common and effective method for its synthesis, involving the reaction of this compound with phosphorus oxychloride in the presence of an acid scavenger.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl groups of this compound are replaced by chlorine atoms. Phosphorus oxychloride (POCl₃) acts as the chlorinating agent. An amine base, such as triethylamine (B128534) or N,N-dimethylaniline, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. In some procedures, an inert solvent is used, while others are carried out in an excess of phosphorus oxychloride which also serves as the reaction medium.

Experimental Protocol